1-(3,4-dimethoxybenzyl)azepane
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Overview
Description
1-(3,4-Dimethoxybenzyl)azepane is a nitrogen-containing heterocyclic compound with the molecular formula C15H23NO2 It features a seven-membered azepane ring substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light, followed by hydrogenolysis to form the azepane ring . This process occurs at room temperature and provides a straightforward route to azepane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications. the general approach involves the use of scalable photochemical reactions and hydrogenolysis, similar to laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted benzyl azepanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)azepane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex nitrogen heterocycles.
Biology: The compound’s structural features make it a candidate for studying biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)azepane involves its interaction with molecular targets through its nitrogen atom and aromatic ring. The compound can form hydrogen bonds and π-π interactions, influencing its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen heterocycle with one double bond.
Azepanone: A ketone derivative of azepane.
Benzazepine: A fused bicyclic compound containing an azepine ring and a benzene ring.
Uniqueness
1-(3,4-Dimethoxybenzyl)azepane is unique due to the presence of the 3,4-dimethoxybenzyl group, which enhances its solubility and stability. This structural feature distinguishes it from other azepane derivatives and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-7-13(11-15(14)18-2)12-16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPFXTISSNUGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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